molecular formula C11H15N B1643402 3,3,5-Trimethylindoline

3,3,5-Trimethylindoline

Cat. No.: B1643402
M. Wt: 161.24 g/mol
InChI Key: HMLIEFOXCAUTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-Trimethylindoline (CAS 222721-46-2) is an organic compound with the molecular formula C 11 H 15 N and a molecular weight of 161.24 g/mol [ citation:1 ]. As a derivative of the indoline structure—a saturated form of indole where the pyrrole ring is reduced—it serves as a versatile synthon and precursor in various research domains, particularly in advanced organic synthesis and the development of functional dyes [ citation:2 ]. Its primary research value lies in its role as a building block for more complex heterocyclic systems. Indoline derivatives are of significant interest in medicinal chemistry due to the wide biological activities associated with the indole scaffold, which include anticancer, antimicrobial, and antidiabetic properties [ citation:7 ]. Furthermore, this compound is structurally related to Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a foundational material in dye chemistry [ citation:2 ]. It is a potent precursor for the synthesis of triarylmethane (TAM) dyes and unsymmetrical leuco-TAM compounds, which are investigated for applications in thermal imaging, carbonless copy materials, and as potential substitutes for Malachite green [ citation:2 ]. These derivatives can be oxidized to form TAM+ dyes, which have relevance in photochemotherapy and material science [ citation:2 ]. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H15N/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-6,12H,7H2,1-3H3

InChI Key

HMLIEFOXCAUTLD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NCC2(C)C

Canonical SMILES

CC1=CC2=C(C=C1)NCC2(C)C

Origin of Product

United States

Reactivity and Transformation Pathways of 3,3,5 Trimethylindoline and Its Derivatives

Electrophilic Substitution Reactions on Indoline (B122111) Systems and Regioselective Considerations

The indoline ring system contains a benzene (B151609) ring fused to a dihydropyrrole ring. Unlike indole (B1671886), which typically undergoes electrophilic substitution at the C3 position of the electron-rich pyrrole (B145914) ring, the saturated heterocyclic portion of indoline is not reactive toward electrophiles. researchgate.net Consequently, electrophilic substitution occurs on the benzenoid ring. The reactivity and regioselectivity of this substitution are governed by the directing effects of the substituents on the ring, primarily the amino group at position 1 and the methyl group at position 5.

The amino group is a powerful activating group and an ortho, para-director. The methyl group at C5 is also an activating, ortho, para-directing group. In 3,3,5-trimethylindoline, the positions ortho to the amino group are C7 and C2 (part of the saturated ring), and the para position is C5, which is already substituted. The positions ortho to the C5-methyl group are C4 and C6, and the para position is C2. Therefore, electrophilic attack is strongly directed to the C4, C6, and C7 positions. The interplay between the electronic effects of the amino and methyl groups, along with steric hindrance from the gem-dimethyl group at C3, determines the final regiochemical outcome.

The relative energies of the cationic intermediates (Wheland intermediates) help explain the observed regioselectivity. Attack at C3 of an indole is favored because the aromaticity of the benzene ring is preserved in the intermediate. stackexchange.comic.ac.uk For indoline, substitution on the benzene ring is the only viable pathway, and the stability of the corresponding arenium ion dictates the preferred position of attack. For instance, nitration of the related compound 2,3,3-trimethylindolenine with nitric and sulfuric acids yields 5-nitro-2,3,3-trimethylindolenine, demonstrating the reactivity of the benzene ring towards electrophiles. chemspider.com In the case of this compound, with the C5 position blocked, substitution would be redirected to other activated positions like C4, C6, or C7.

Nucleophilic Addition Reactions Involving Trimethylindoline Moieties

While the indoline ring is generally electron-rich, its derivatives can be rendered electrophilic to participate in nucleophilic addition reactions. This "umpolung" of reactivity opens pathways to uniquely substituted indolines.

One strategy involves the generation of highly reactive "indolyne" intermediates from corresponding indoline precursors. nih.gov These aryne derivatives are powerful electrophiles. For example, indolynes generated under mild, fluoride-mediated conditions can be trapped by a variety of nucleophiles, leading to functionalization on the benzenoid portion of the molecule. nih.gov Computational and experimental studies show that the regioselectivity of nucleophilic addition to unsymmetrical indolynes is controlled by the distortion energies required to bend the aryne into the transition state geometry, with the attack favoring the less distorted carbon of the aryne bond. nih.gov

Another modern approach is the photoinduced dearomative nucleophilic addition to N-Boc protected indoles. semanticscholar.org Using organic photoredox catalysts, this method allows for the addition of nucleophiles such as hydroxide, alkoxide, and cyanide ions to the C2 position of the indole ring, furnishing 2-substituted indolines under mild, transition-metal-free conditions. This reaction proceeds via a radical cation intermediate, which is then attacked by the nucleophile, leading to dearomatization and formation of the indoline product. semanticscholar.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. Derivatives of this compound, particularly those featuring exocyclic double bonds, are excellent substrates for such transformations.

Methyleneindolinones (derivatives of oxindole) are commonly used as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.org These reactions provide an efficient route to complex spiro[indoline-3,x'-heterocycle] scaffolds. For instance, the enantioselective 1,3-dipolar cycloaddition between methyleneindolinones and N,N'-cyclic azomethine imines, catalyzed by a chiral bis-phosphoric acid, yields chiral spiro[pyrazolidin-3,3′-oxindoles] with excellent yields and selectivities. rsc.org Similarly, catalytic, enantioselective cycloadditions with nitrile imines have been developed to produce spiro[pyrazolin-3,3′-oxindoles]. scispace.com These reactions are highly regiospecific, with the dipole adding across the exocyclic double bond of the methyleneindolinone to form a five-membered heterocyclic ring fused at the C3 position of the indoline core.

Tandem reactions that combine cycloaddition and ring-opening steps in a single pot allow for the rapid assembly of complex molecular frameworks from simple starting materials. For example, a tandem reaction involving the ring-opening of a thiazoline fused to a 2-pyridone, followed by an intramolecular [2+2] cycloaddition of an in-situ generated allene, has been used to synthesize cyclobutane-fused thiazolino-2-pyridones. acs.org Applying this principle to indoline chemistry, processes like the reaction of 4-alkynyl indoles with donor-acceptor cyclopropanes can proceed via a tandem addition/Conia-ene cyclization to furnish annulated indole products. acs.org These strategies highlight the potential for complex transformations initiated on the indoline scaffold or its derivatives.

C-H Functionalization Strategies on Indoline Frameworks

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. chim.it The indoline framework presents multiple C-H bonds with different reactivities, making site-selectivity a significant challenge. The C-H bonds can be categorized into those on the saturated pyrrole-like ring (C2) and those on the benzenoid ring (C4, C6, C7). chim.it

The inherent reactivity of the indole framework typically favors functionalization at the C3 position, or C2 if C3 is blocked. chim.it For this compound, the C3 position is fully substituted, making the C2 position a potential site for functionalization via transition-metal-catalyzed C-H activation. acs.org

Functionalizing the less reactive C4-C7 C-H bonds on the benzene core is more challenging but has been achieved through the use of directing groups attached to the indole nitrogen. nih.gov These directing groups coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond (e.g., at C7), thereby enabling site-selective reactions such as arylation, olefination, and acylation. nih.govrsc.org By choosing the appropriate catalyst and directing group, it is possible to selectively functionalize different positions on the indoline's aromatic ring. nih.gov

Ring-Opening and Rearrangement Processes in the Synthesis of Novel Polycyclic Systems

Ring-opening and rearrangement reactions of indoline derivatives provide access to novel and structurally diverse polycyclic systems that would be difficult to synthesize through other means. wikipedia.org

One example is the Lewis acid-mediated nucleophilic ring-opening of cyclopropanes by indoline-2-thiones. In this reaction, the indoline derivative acts as a nucleophile, attacking the activated cyclopropane and leading to a ring-opened product functionalized with an indolylthio group. rsc.org These products can then undergo further transformations to create more complex heterocyclic systems.

Rearrangement processes are also crucial for skeletal diversification. A notable example is the palladium-catalyzed intermolecular asymmetric dearomatization of indoles with internal alkynes. This reaction constructs indoline structures with a C2-quaternary stereocenter. chemrxiv.orgnih.gov These C2-spiroindolines can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions. This rearrangement affords indolenine products bearing a C3-quaternary stereocenter, providing divergent access to dearomatized indole derivatives with either a C2- or C3-quaternary center. chemrxiv.orgnih.gov

Furthermore, cascade reactions involving reduction and cyclization are employed to build polycyclic indolines. For instance, nitro-substituted N-acyl indoles can be reduced with iron in acidic conditions, triggering a cascade reaction where the newly formed amine attacks the indole C2 position, leading to dearomatization and the formation of N-fused polycyclic indolines in a one-pot process. jyu.firesearchgate.net Such strategies are powerful for the synthesis of alkaloid natural products. jyu.fi

Metal-Catalyzed Transformations and Coordination Chemistry with Indoline Ligands

The exploration of this compound and its derivatives as ligands in metal-catalyzed transformations and coordination chemistry is an area of growing interest within organometallic and synthetic chemistry. The unique structural and electronic properties of the indoline scaffold, featuring a bicyclic structure with a nitrogen heteroatom, make it a versatile ligand for a variety of metal centers. Research in this field is driven by the potential to develop novel catalysts for a range of organic transformations and to synthesize coordination complexes with interesting photophysical and electronic properties.

While the broader class of indole and indoline derivatives has been extensively studied in metal-catalyzed reactions, specific research focusing exclusively on this compound as a ligand is still emerging. General principles derived from related indoline systems can, however, provide insights into its potential reactivity and coordination behavior. The presence of the electron-donating methyl groups at the 3- and 5-positions is expected to influence the electronic properties of the indoline ring, potentially enhancing its coordinating ability and modulating the reactivity of the resulting metal complexes.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and indoline derivatives have been successfully employed as ligands in various palladium-catalyzed cross-coupling reactions. While specific studies detailing the use of this compound in this context are limited, the nitrogen atom of the indoline ring can coordinate to the palladium center, influencing the catalytic activity and selectivity of reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The steric bulk introduced by the gem-dimethyl group at the 3-position could play a significant role in controlling the regioselectivity and stereoselectivity of these transformations.

Copper-Catalyzed Transformations:

Copper catalysis has gained prominence as a more sustainable alternative to palladium-based systems for a variety of organic reactions. Indoline derivatives can act as effective ligands for copper catalysts in reactions such as C-N and C-O bond formations. The coordination of a this compound-based ligand to a copper center could facilitate oxidative addition and reductive elimination steps, which are crucial in many catalytic cycles. Further research is needed to explore the potential of copper complexes bearing this compound ligands in asymmetric catalysis, where the chiral environment provided by the ligand can induce enantioselectivity.

Rhodium and Other Transition Metal Complexes:

The coordination chemistry of indoline derivatives extends beyond palladium and copper to other transition metals like rhodium, iridium, and gold. These metals can form a diverse array of complexes with indolines, exhibiting various coordination modes. The resulting complexes may find applications in catalysis, for instance, in hydrogenation, hydroformylation, and C-H activation reactions. The specific substitution pattern of this compound is likely to impact the stability and reactivity of these metal complexes.

Future Outlook:

The field of metal-catalyzed transformations and coordination chemistry involving this compound ligands holds considerable promise. Future research efforts will likely focus on the systematic synthesis and characterization of novel metal complexes with this ligand. Detailed mechanistic studies will be crucial to understand the role of the ligand in influencing the outcome of catalytic reactions. The development of chiral derivatives of this compound is another promising avenue for advancing asymmetric catalysis.

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline solid state. While a crystal structure for 3,3,5-trimethylindoline itself is not detailed in the reviewed literature, analysis of closely related indoline (B122111) derivatives provides significant insight into the expected solid-state conformation of the core structure.

In a representative study of a substituted spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene] derivative, the compound was found to crystallize in the triclinic system with a P-1 space group. eurjchem.com The detailed crystallographic data obtained from such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. eurjchem.commdpi.com

Table 1: Example Crystallographic Data for an Indoline Derivative

This data is for 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], a compound containing the trimethylindoline core. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.7301(7)
b (Å)11.5782(6)
c (Å)13.6543(8)
α (°)75.269(5)
β (°)90.268(5)
γ (°)76.352(6)
Volume (ų)1590.49(17)
Z4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular skeleton and the relative positions of substituents.

For derivatives of this compound, such as 5-nitro-2,3,3-trimethylindolenine, ¹H NMR spectra clearly resolve the signals corresponding to the aromatic protons and the distinct methyl groups. chemspider.com The aromatic region typically shows patterns (e.g., doublets and doublets of doublets) consistent with a trisubstituted benzene (B151609) ring, while the methyl groups appear as sharp singlet signals in the aliphatic region. chemspider.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. chemspider.comcaltech.edu The positions of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the sp²-hybridized carbons of the aromatic ring resonate at a significantly different frequency than the sp³-hybridized carbons of the methyl groups and the quaternary C3 carbon. chemspider.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Substituted 2,3,3-Trimethylindolenine Derivatives

Nucleus5-Nitro Derivative (in CDCl₃) chemspider.com5-Iodo Derivative (in MeOD) doi.orgAssignment
¹H NMR (ppm)
Ar-H8.25 (dd)7.72 (d)Aromatic Proton
Ar-H8.16 (d)7.63 (dd)Aromatic Proton
Ar-H7.61 (d)7.23 (d)Aromatic Proton
C-CH₃2.36 (s)2.26 (s)Methyl group at C2
C(CH₃)₂1.37 (s)1.28 (s)Geminal methyl groups at C3
¹³C NMR (ppm)
C=N194.24189.89C2 Carbon
Ar-C158.95152.22Aromatic Carbon
Ar-C146.69148.20Aromatic Carbon
Ar-C145.61136.63Aromatic Carbon
Ar-C124.56130.88Aromatic Carbon
Ar-C120.05120.88Aromatic Carbon
Ar-C117.19Not specifiedAromatic Carbon
C(CH₃)₂54.5153.96C3 Carbon
C(CH₃)₂22.7421.83Geminal methyl carbons
C-CH₃16.0213.97C2-methyl carbon

Photoelectron Spectroscopy for Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The mass spectrum of an isomer, 2,3,5-trimethyl-1H-indole, which has the same molecular formula (C₁₁H₁₃N) and molecular weight (159.23 g/mol ) as this compound, shows a prominent molecular ion peak at m/z 159. nist.gov The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. A common fragmentation pathway for aromatic compounds with alkyl substituents is the loss of a methyl radical (•CH₃), resulting in a stable cation. For trimethylindoline, this would correspond to a significant peak at m/z 144 (M-15). nih.govdocbrown.info This fragmentation is a key diagnostic feature for identifying the trimethyl-substituted indoline core. libretexts.orgscirp.org

Analysis of a substituted derivative, 5-nitro-2,3,3-trimethylindolenine, shows a corresponding [M-H]⁺ peak at m/z 204.05, consistent with its higher molecular weight due to the nitro group. chemspider.com

Table 3: Predicted and Observed m/z Values for Trimethylindoline and Derivatives

CompoundMolecular FormulaMolecular WeightKey m/z ValuesIon Assignment
2,3,5-Trimethyl-1H-indole nist.govC₁₁H₁₃N159.23159[M]⁺
144[M-CH₃]⁺
5-Nitro-2,3,3-trimethylindolenine chemspider.comC₁₁H₁₂N₂O₂204.23204[M-H]⁺
189[M-CH₃-H]⁺
143Further Fragmentation

Vibrational Spectroscopy for Bond Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making it a valuable tool for structural confirmation. researchgate.netmontclair.edu

The IR spectrum of a trimethylindoline derivative reveals key absorption bands that confirm its structure. For example, the spectrum of 5-nitro-2,3,3-trimethylindolenine displays several characteristic peaks. chemspider.com The presence of methyl groups is confirmed by C-H stretching and bending vibrations, while absorptions corresponding to the aromatic ring C=C stretching and C-H bending are also prominent. The specific substitution pattern on the aromatic ring influences the exact positions of these bands. In the case of the nitro-substituted derivative, strong, characteristic peaks for the symmetric and asymmetric stretching of the nitro group (NO₂) are also observed. chemspider.com Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectral bands. nih.govnih.gov

Table 4: Key IR Absorption Bands for 5-Nitro-2,3,3-trimethylindolenine chemspider.com

Wavenumber (cm⁻¹)Assignment
2977C-H stretch (methyl groups)
1565Aromatic C=C stretch
1515Asymmetric NO₂ stretch
1420C-H bend (methyl groups)
1389C-H bend (methyl groups)
1333Symmetric NO₂ stretch
847, 803, 738Aromatic C-H out-of-plane bend

Applications of 3,3,5 Trimethylindoline Derivatives in Advanced Materials Science

Indoline-Based Systems in Organic Electronic Materials

The electron-rich nature of the indoline (B122111) core makes it an excellent building block for materials used in organic electronics. Its derivatives are integral to the function of various devices, serving primarily as charge carriers or light sensitizers.

Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, efficient charge transport is critical for performance. Indole (B1671886) and indoline derivatives have been successfully incorporated into hole transport materials (HTMs). researchgate.netacs.org These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, ensuring balanced charge injection and recombination, which leads to light emission. rsc.org Novel HTMs incorporating fluorene/indole cores have demonstrated high thermal stability, with decomposition temperatures (Td) exceeding 420 °C, and suitable highest occupied molecular orbital (HOMO) levels around -5.2 eV. researchgate.net Devices fabricated with these materials have shown promising performance, with one example achieving a maximum current efficiency of 3.74 cd/A at a turn-on voltage of 4.0 V, underscoring their potential as highly efficient HTMs in OLEDs. researchgate.net

Organic Field-Effect Transistors (OFETs)

The performance of OFETs relies on the charge carrier mobility within the organic semiconductor layer. While specific research on 3,3,5-trimethylindoline for OFETs is nascent, the broader family of indole derivatives shows significant promise. For instance, electron-rich triindole-based platforms have been developed as high-mobility p-type organic semiconductors. researchgate.net The ability to tune the electronic properties and supramolecular organization of these materials through chemical functionalization is a key advantage. This tuning allows for the optimization of molecular packing in the solid state, which is crucial for efficient charge transport and high mobility in OFET devices. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

Indoline-based dyes are among the most successful metal-free organic photosensitizers used in DSSCs. acs.orgresearchgate.net Their function is to absorb incident solar light and inject electrons into the semiconductor (typically TiO₂) conduction band. These dyes are valued for their high molar extinction coefficients, allowing for efficient light harvesting. bohrium.com

Researchers have optimized the molecular design of indoline sensitizers to enhance performance. For example, the D205 dye, an indoline derivative, achieved a power conversion efficiency of 7.2% in a DSC using an ionic liquid-based electrolyte, a record for that device category. bohrium.com Further studies have shown that metal-free indoline dyes can achieve solar-to-electric conversion efficiencies as high as 8.00% under standard conditions. acs.org The performance of these dyes is influenced by their molecular structure, including the nature of the acceptor and anchoring groups which facilitate electron injection and dye regeneration. researchgate.netresearchgate.net

DyeJsc (mA·cm⁻²)Voc (mV)Fill Factor (ff)Efficiency (η) (%)Source
Indoline Dye 1 18.506930.6248.00 acs.org
D205 ---7.20 bohrium.com
TPD-In dye ---(theoretically improved) researchgate.net

Photochromic Materials and Molecular Switches based on Spiropyrans

Spiropyrans are a class of photochromic compounds renowned for their ability to function as molecular switches. wikipedia.org The core structure typically involves an indoline moiety linked to a chromene moiety through a spiro carbon atom. The this compound unit is a common component in the synthesis of these advanced materials.

Upon exposure to UV light, the colorless, thermodynamically stable spiropyran (SP) form undergoes a reversible ring-opening reaction to form the colored, planar merocyanine (B1260669) (MC) isomer. rsc.org This transformation is accompanied by a dramatic change in the absorption spectrum and other physicochemical properties. The reverse process, from the MC back to the SP form, can be triggered by visible light or heat. This reversible photoswitching behavior makes spiropyran derivatives ideal for applications in optical data storage, smart windows, and photoswitchable molecular devices. rsc.orgresearchgate.net The electronic nature of substituents on both the indoline and chromene rings can be used to tune the photochromic properties, such as the color of the merocyanine form and the kinetics of the switching process. rsc.org

Chemical Sensors and Probes Leveraging Spectroscopic Changes in Indoline Conjugates

The indole and indolium skeletons are widely used in the design of small-molecule fluorescent and colorimetric chemosensors. researchgate.netrsc.org These sensors are designed to detect specific analytes, such as cations, anions, and neutral species, through measurable changes in their optical properties. rsc.org

Derivatives of this compound can be incorporated into larger conjugated systems to create probes that signal the presence of an analyte. For example, an indolium-based fluorescent probe was developed for the rapid detection of cyanide (CN⁻). nih.gov The mechanism involves a nucleophilic attack by the cyanide anion on the indolium C=N bond, which disrupts the intramolecular charge transfer (ICT) pathway and leads to a quenching of fluorescence. This particular probe demonstrated a low detection limit of 1.53 x 10⁻⁶ M and a response time of less than a minute. nih.gov Similarly, other indole-based sensors have been designed to detect changes in pH, with the protonation state of the indoline nitrogen influencing the electronic structure and thus the spectroscopic output of the molecule. researchgate.netnih.gov

Corrosion Inhibitors for Metal Surfaces: Adsorption Studies and Protective Mechanisms

Derivatives of indole and indoline have proven to be effective corrosion inhibitors for metals, particularly for steel in acidic environments. mdpi.comjmaterenvironsci.comresearchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.com

The inhibition mechanism involves the interaction of the inhibitor's heteroatoms (especially nitrogen) and π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. This adsorption can be classified as physisorption, chemisorption, or a mixture of both, and often follows the Langmuir adsorption isotherm model. researchgate.netresearchgate.net Studies on various indoline compounds have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The efficiency of these inhibitors increases with concentration, with some derivatives achieving inhibition efficiencies well above 90%. jmaterenvironsci.comresearchgate.net

InhibitorConcentrationMediumMetalInhibition Efficiency (%)Source
MPII 500 ppm15% HClN80 Steel>95 researchgate.net
MPIT 500 ppm15% HClN80 Steel>95 researchgate.net
Indo1 10⁻³ M1M H₃PO₄Mild Steel91 jmaterenvironsci.com
MPI 90 ppm0.5 M H₂SO₄Mild Steel81.2 mdpi.com
FIC 90 ppm0.5 M H₂SO₄Mild Steel76.2 mdpi.com

No Scientific Literature Found on the Application of this compound in Polymer Science

Despite a comprehensive search of scientific databases and academic literature, no research or data could be found regarding the use of this compound or its derivatives in the field of polymer science and advanced materials.

It is important to note that the isomeric compound, 2,3,3-trimethylindolenine (also known as 2,3,3-trimethyl-3H-indole), is a well-documented precursor in the synthesis of various materials, including spiropyrans which can be polymerized to create photochromic polymers. However, per the strict constraints of the request to focus solely on this compound, this information could not be included.

The absence of literature on the polymerization of this compound suggests that this particular isomer may not be a common or suitable building block for creating polymers in advanced materials science. The specific substitution pattern of the methyl groups on the indoline ring significantly influences the reactivity and potential for polymerization. It is possible that the 3,3,5-substitution pattern does not lend itself to the common polymerization techniques used for creating advanced materials, or that researchers in the field have prioritized other isomers for their more favorable properties.

Therefore, no data tables or detailed research findings on the applications of this compound derivatives in polymer science and copolymer systems can be provided at this time.

Q & A

Q. What safety protocols are essential for handling this compound in electrophysiology experiments?

  • Methodological Answer : Use fume hoods for powder handling, PPE (nitrile gloves, lab coats), and explosion-proof equipment for solvent interactions. Monitor airborne concentrations with real-time gas sensors. Dispose of waste via halogenated solvent containers, adhering to EPA guidelines .

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